molecular formula C8H11F3O B12279303 1-Methylene-4-(trifluoromethoxy)cyclohexane CAS No. 2231675-45-7

1-Methylene-4-(trifluoromethoxy)cyclohexane

Cat. No.: B12279303
CAS No.: 2231675-45-7
M. Wt: 180.17 g/mol
InChI Key: PJOZPSPJJCIOMU-UHFFFAOYSA-N
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Description

1-Methylene-4-(trifluoromethoxy)cyclohexane is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring with a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylene-4-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-Methylene-4-(trifluoromethoxy)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylene-4-(trifluoromethoxy)cyclohexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes .

Comparison with Similar Compounds

  • 1-Methylene-4-methylcyclohexane
  • 4-Methyl-1-methylenecyclohexane
  • 4-Methylmethylenecyclohexane

Comparison: 1-Methylene-4-(trifluoromethoxy)cyclohexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific reactivity or stability .

Properties

CAS No.

2231675-45-7

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

1-methylidene-4-(trifluoromethoxy)cyclohexane

InChI

InChI=1S/C8H11F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h7H,1-5H2

InChI Key

PJOZPSPJJCIOMU-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)OC(F)(F)F

Origin of Product

United States

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